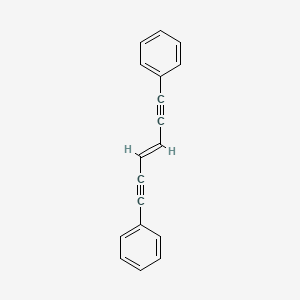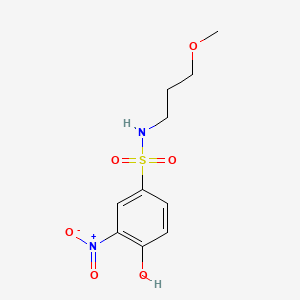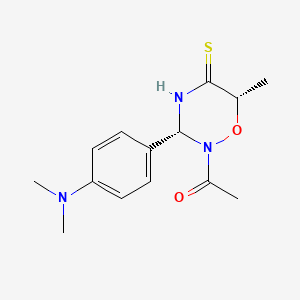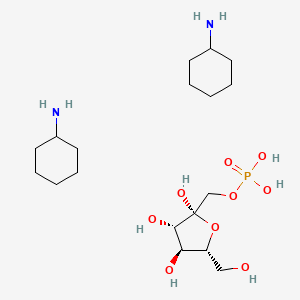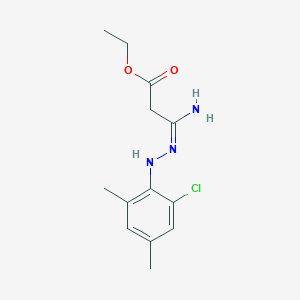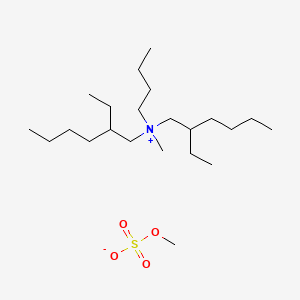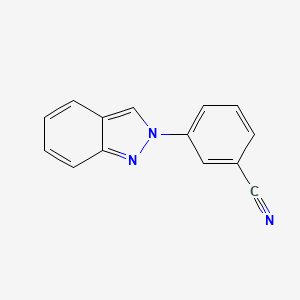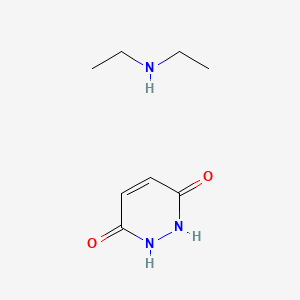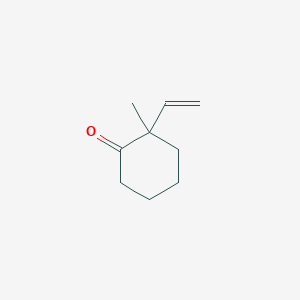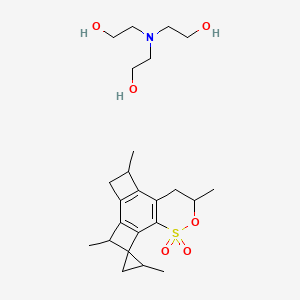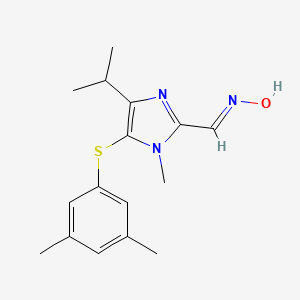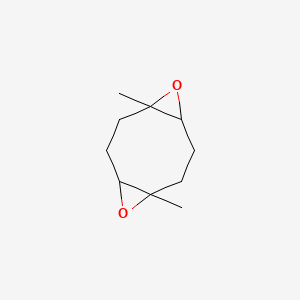
1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 289-242-8, also known as 2,2,4-trimethylpentane, is a chemical compound that belongs to the class of alkanes. It is a branched-chain alkane with the molecular formula C8H18. This compound is commonly used as a reference standard in the octane rating scale for fuels, particularly gasoline. Its high octane number makes it an important component in the formulation of high-performance fuels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,4-trimethylpentane can be synthesized through various methods, including the catalytic hydrogenation of isooctene. The reaction typically involves the use of a metal catalyst such as platinum or palladium under high pressure and temperature conditions. Another method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst like sulfuric acid or hydrofluoric acid.
Industrial Production Methods
In industrial settings, 2,2,4-trimethylpentane is produced primarily through the alkylation process. This process involves the reaction of isobutane with isobutylene in the presence of an acid catalyst. The reaction is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-trimethylpentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Substitution: It can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reaction typically occurs under acidic or basic conditions.
Substitution: Halogenation reactions often use halogen gases like chlorine or bromine, and the reaction is usually initiated by ultraviolet light or heat.
Major Products Formed
Oxidation: The major products are carbon dioxide and water.
Substitution: The major products are halogenated derivatives of 2,2,4-trimethylpentane, such as 2-chloro-2,4,4-trimethylpentane.
Wissenschaftliche Forschungsanwendungen
2,2,4-trimethylpentane has several scientific research applications, including:
Chemistry: It is used as a reference standard in the determination of octane ratings for fuels.
Biology: It is used as a solvent in various biological assays and experiments.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: It is used as a component in high-performance fuels and as a solvent in industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,4-trimethylpentane primarily involves its role as a fuel component. It enhances the combustion efficiency of gasoline by increasing the octane rating, which helps prevent engine knocking. The molecular structure of 2,2,4-trimethylpentane allows it to burn more smoothly and efficiently in internal combustion engines, leading to better engine performance and reduced emissions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Octane: A straight-chain alkane with the same molecular formula (C8H18) but different structural arrangement.
Isooctane: Another branched-chain alkane with a similar structure but different branching pattern.
Uniqueness
2,2,4-trimethylpentane is unique due to its high octane rating, which makes it an ideal reference standard for fuel performance. Its branched structure contributes to its stability and resistance to knocking, setting it apart from other alkanes with similar molecular formulas.
Eigenschaften
CAS-Nummer |
86555-58-0 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1,6-dimethyl-5,10-dioxatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H16O2/c1-9-5-3-8-10(2,12-8)6-4-7(9)11-9/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
FGJCSCMULIGNRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(O3)(CCC1O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


